4-amino-3-(fluorosulfonyl)benzoic acid
CAS No.: 2167367-63-5
VCID: VC11494867
Molecular Formula: C7H6FNO4S
Molecular Weight: 219.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
4-Amino-3-(fluorosulfonyl)benzoic acid is an aromatic compound characterized by the presence of an amino group and a fluorosulfonyl group attached to a benzoic acid framework. Its molecular formula is C7H6FNO4S, and it has a molecular weight of approximately 221.19 g/mol. This compound features a benzene ring with a fluorosulfonyl group (−SO2F) and an amino group (−NH2) positioned at the 3- and 4-positions, respectively. The unique arrangement of these functional groups imparts specific chemical properties and reactivity, making it valuable in various chemical and biological applications. Biological Activity and ApplicationsThe biological activity of 4-amino-3-(fluorosulfonyl)benzoic acid is primarily attributed to its reactive fluorosulfonyl group. This group acts as a potent electrophilic warhead that can covalently bond with nucleophilic residues in proteins, such as serine, threonine, cysteine, and lysine. This interaction can lead to modifications that alter protein function and activity, making the compound useful in biochemical studies for probing enzyme mechanisms and interactions. Applications in Biochemical Research
Comparison with Similar CompoundsWhile 4-amino-3-(fluorosulfonyl)benzoic acid shares structural similarities with other compounds like 4-amino-3-fluorobenzoic acid and 4-amino-3-sulfamoylbenzoic acid, its unique fluorosulfonyl group enhances its electrophilicity compared to these derivatives. This characteristic positions it as a valuable tool in chemical biology and pharmaceutical research. Research Findings and Future DirectionsStudies involving 4-amino-3-(fluorosulfonyl)benzoic acid have demonstrated its capacity to interact with various enzymes and proteins. Its mechanism of action often involves covalent modification of critical residues within active sites, which can inhibit enzyme activity or alter protein conformation. These interactions are essential for understanding enzyme kinetics and the development of selective inhibitors for therapeutic applications. Future research directions may include exploring its potential in drug discovery by targeting specific enzymes and proteins involved in disease pathways. Additionally, its use in chemical biology for probing enzyme mechanisms could lead to new insights into biochemical processes and therapeutic targets. |
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CAS No. | 2167367-63-5 |
Product Name | 4-amino-3-(fluorosulfonyl)benzoic acid |
Molecular Formula | C7H6FNO4S |
Molecular Weight | 219.19 g/mol |
IUPAC Name | 4-amino-3-fluorosulfonylbenzoic acid |
Standard InChI | InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11) |
Standard InChIKey | PZENVZOYLNCYJY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N |
Purity | 95 |
PubChem Compound | 165512633 |
Last Modified | Aug 25 2023 |
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